molecular formula C16H15BrN2S B5203779 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline

2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5203779
M. Wt: 347.3 g/mol
InChI Key: NEAQQFKEJRCCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as BrTHC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to involve the regulation of various signaling pathways in the body. 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been found to modulate the activity of various enzymes and receptors, including the dopamine transporter, the sigma-1 receptor, and the cannabinoid receptor.
Biochemical and Physiological Effects:
2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to have anti-inflammatory effects, which may contribute to its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its potential therapeutic applications, which may make it a valuable tool for studying various diseases and disorders. However, one limitation of using 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its limited availability and high cost, which may make it difficult to obtain for some researchers.

Future Directions

There are many potential future directions for research on 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, including further studies on its mechanism of action, its potential therapeutic applications, and its safety and toxicity profile. Other future directions may include the development of new synthesis methods for 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, the optimization of its pharmacokinetic properties, and the identification of new analogs with improved therapeutic potential.
Conclusion:
In conclusion, 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. While there is still much to learn about 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, its unique properties and potential therapeutic applications make it a promising tool for studying various diseases and disorders.

Synthesis Methods

2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-thiophenemethanol with 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. The resulting intermediate is then reduced to 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline using sodium borohydride.

Scientific Research Applications

2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have a range of potential therapeutic applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for various neurological disorders such as Parkinson's disease and Alzheimer's disease. 2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has also been studied for its potential in treating cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2S/c17-16-6-5-11(20-16)9-19-8-7-13-12-3-1-2-4-14(12)18-15(13)10-19/h1-6,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAQQFKEJRCCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

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